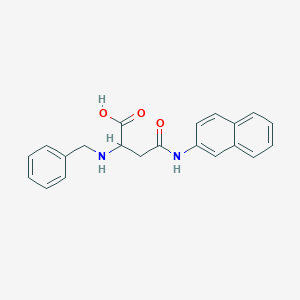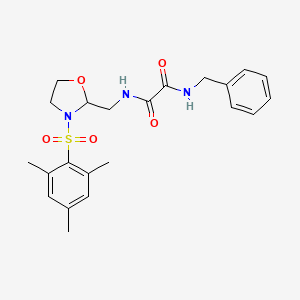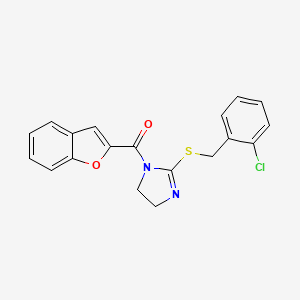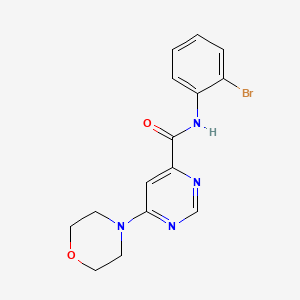
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTAC is a triazole derivative that exhibits a range of biological activities, including anticancer, antifungal, and antimicrobial properties.
作用機序
The mechanism of action of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cell growth and division. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have minimal toxicity in animal studies, indicating that it may be a safe compound for use in humans. However, more research is needed to fully understand the biochemical and physiological effects of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide in vivo. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been shown to have a low binding affinity for human serum albumin, which may affect its pharmacokinetics and distribution in the body.
実験室実験の利点と制限
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a range of biological activities that make it a promising candidate for drug development. However, 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand the toxicity and safety profile of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide.
将来の方向性
There are several future directions for research on 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide-based drugs for cancer treatment. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to optimize its efficacy and safety in humans. Another area of interest is the development of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide-based antifungal and antimicrobial agents. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown activity against various fungal and bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, more research is needed to fully understand the mechanism of action of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide and its biochemical and physiological effects in vivo.
合成法
The synthesis of 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of p-toluidine with ethyl acetoacetate to form ethyl 2-(p-tolylamino)-3-oxobutanoate. This compound is then treated with hydrazine hydrate to yield 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide. The synthesis method for 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and colon cancer. 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has also demonstrated antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide has shown antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
5-(4-methylanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)12-10-8(9(11)16)13-15-14-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMDDKSLUKGTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-tolylamino)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)
![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)

![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2618574.png)
![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)

![N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2618580.png)


